![molecular formula C8H14O B14695837 1-Methoxybicyclo[4.1.0]heptane CAS No. 34737-44-5](/img/structure/B14695837.png)
1-Methoxybicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybicyclo[410]heptane is an organic compound with the molecular formula C8H14O It is a bicyclic ether, characterized by a seven-membered ring fused to a three-membered ring, with a methoxy group attached to the larger ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reaction of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane with a suitable base under reflux conditions. The reaction typically uses a lower boiling aromatic amine as the solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or other functionalized derivatives.
Scientific Research Applications
1-Methoxybicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[4.1.0]heptane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in different environments.
Comparison with Similar Compounds
1-Methylbicyclo[4.1.0]heptane: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference for studying the effects of functional groups on reactivity.
Uniqueness: 1-Methoxybicyclo[41
Properties
CAS No. |
34737-44-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-methoxybicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-3-2-4-7(8)6-8/h7H,2-6H2,1H3 |
InChI Key |
YIIOFLGQQRENNW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
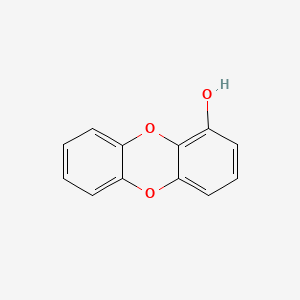
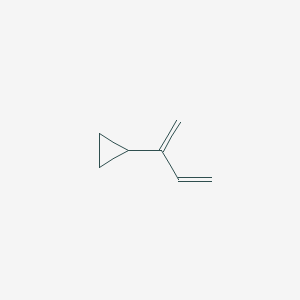
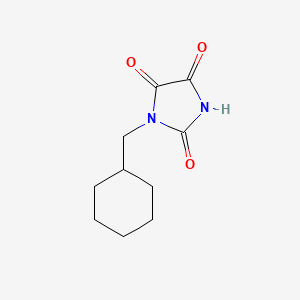
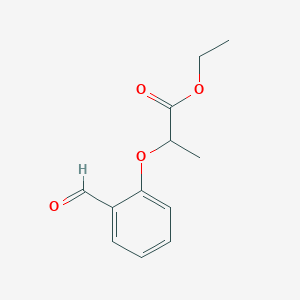
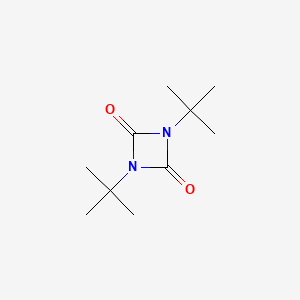
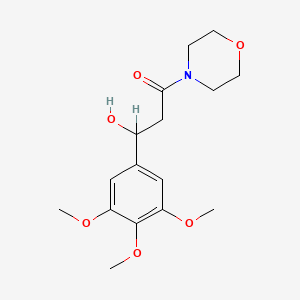
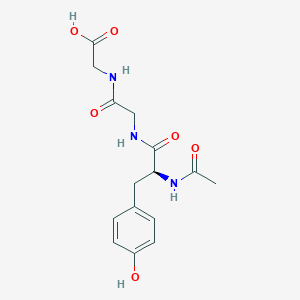
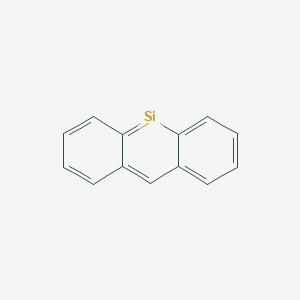
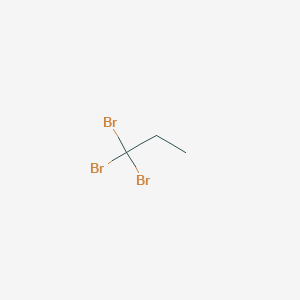
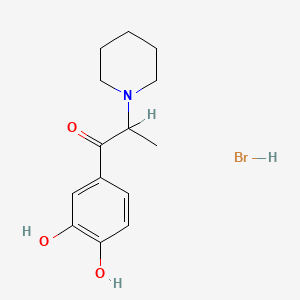
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

